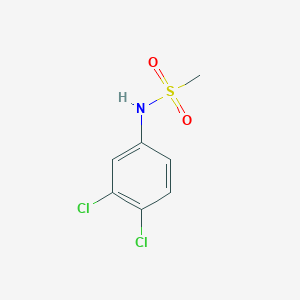
N-(3,4-dichlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)methanesulfonamide: is an organic compound with the molecular formula C(_7)H(_7)Cl(_2)NO(_2)S. It is characterized by the presence of a methanesulfonamide group attached to a 3,4-dichlorophenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)methanesulfonamide typically involves the reaction of 3,4-dichloroaniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-Dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing sulfonamide group.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Hydrolysis Conditions: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Formation of 3,4-dichlorobenzenesulfonic acid.
Reduction: Formation of 3,4-dichloroaniline.
Hydrolysis: Formation of 3,4-dichloroaniline and methanesulfonic acid.
Applications De Recherche Scientifique
Chemistry: N-(3,4-Dichlorophenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
- N-(2,4-Dichlorophenyl)methanesulfonamide
- N-(3,5-Dichlorophenyl)methanesulfonamide
- N-(3,4-Difluorophenyl)methanesulfonamide
Comparison: N-(3,4-Dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological molecules. Compared to its analogs, it may exhibit different levels of potency and selectivity in enzyme inhibition and other biological activities.
Propriétés
Numéro CAS |
17847-44-8 |
|---|---|
Formule moléculaire |
C7H7Cl2NO2S |
Poids moléculaire |
240.11 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
Clé InChI |
NWZHHUBXSJEWMS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


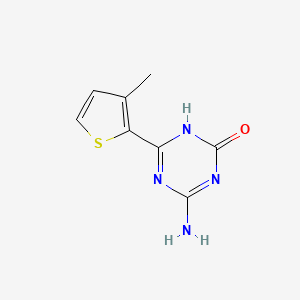



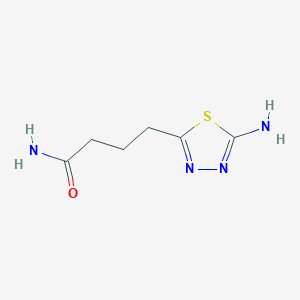
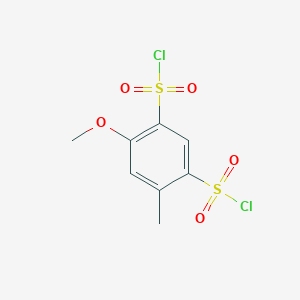

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)

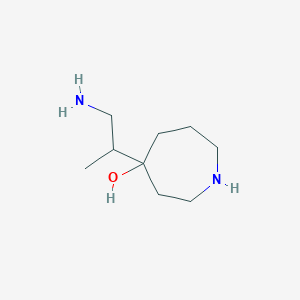
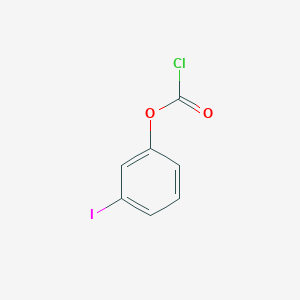
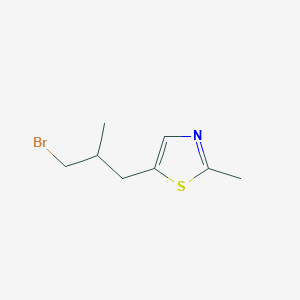
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
